molecular formula C13H8FN3O2 B6322315 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol CAS No. 917758-91-9

6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol

Cat. No.: B6322315
CAS No.: 917758-91-9
M. Wt: 257.22 g/mol
InChI Key: HAEQNSABVQOBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by the presence of a fluorophenyl group attached to the pyrido[3,2-d]pyrimidine core, which consists of fused pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrido[3,2-d]pyrimidine core. This can be achieved by reacting 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrimidine ring.

    Fluorophenyl Group Introduction: The introduction of the 4-fluorophenyl group can be accomplished through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with the pyrido[3,2-d]pyrimidine intermediate in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Hydroxylation: The final step involves the hydroxylation of the pyrido[3,2-d]pyrimidine core to introduce the diol functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Strong bases such as sodium hydride or potassium tert-butoxide, along with suitable nucleophiles.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorophenyl group.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits significant biological activities, including anti-inflammatory, antibacterial, and antiviral properties.

    Medicine: The compound has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of novel materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: A closely related compound with similar structural features but different biological activities.

    Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with distinct pharmacological properties.

    Quinazoline: A heterocyclic compound with a similar core structure but different functional groups and applications.

Uniqueness

6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol is unique due to the presence of the fluorophenyl group and the diol functionality, which confer specific biological activities and chemical reactivity. Its ability to modulate key signaling pathways and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry and pharmacology.

Properties

IUPAC Name

6-(4-fluorophenyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-8-3-1-7(2-4-8)9-5-6-10-11(15-9)12(18)17-13(19)16-10/h1-6H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEQNSABVQOBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)NC(=O)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732585
Record name 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917758-91-9
Record name 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.